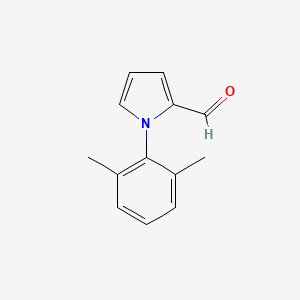

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-8-4-7-12(14)9-15/h3-9H,1-2H3 |

InChI Key |

IXTDGHYGOQZUFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most advanced synthesis of 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde involves a three-component reaction between aryl methyl ketones , arylamines , and acetoacetate esters under oxidative conditions. This method constructs the pyrrole skeleton de novo while introducing the aldehyde functionality via direct C<sub>sp3</sub>–H oxidation.

Mechanistic Pathway

-

Oxidative Annulation : Aryl methyl ketones (e.g., 2,6-dimethylacetophenone) react with arylamines (e.g., 2,6-dimethylaniline) and acetoacetate esters in the presence of a catalytic oxidant. This step forms the pyrrole core through cyclization.

-

C–H Oxidation : The methyl group adjacent to the pyrrole nitrogen undergoes oxidation to an aldehyde. Isotopic labeling studies confirm molecular oxygen (O<sub>2</sub>) as the oxygen source for the aldehyde group.

Optimization and Scalability

-

Catalysts : Mn(OAc)<sub>3</sub> or FeCl<sub>3</sub> are effective catalysts for the oxidation step.

-

Solvents : Acetic acid or DMF at 80–100°C.

Table 1: Oxidative Annulation Reaction Parameters

| Component | Example | Role |

|---|---|---|

| Aryl methyl ketone | 2,6-Dimethylacetophenone | Provides pyrrole substituents |

| Arylamine | 2,6-Dimethylaniline | Nitrogen source |

| Acetoacetate ester | Ethyl acetoacetate | Carbon backbone contributor |

| Oxidant | O<sub>2</sub> (atmospheric) | Terminal oxidant |

Acid-Catalyzed Condensation and Cyclization

Classical Maillard-Inspired Synthesis

A secondary route adapts the Maillard reaction, typically used in food chemistry, to synthesize pyrrole-2-carbaldehydes. This method involves condensing reducing sugars with arylamines under acidic conditions.

Reaction Steps

-

Condensation : Glucose reacts with 2,6-dimethylphenylhydrazine to form a hydrazone intermediate.

-

Cyclization : Acidic conditions (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) promote ring closure, yielding a dihydropyrrole intermediate.

-

Oxidation/Aromatization : Spontaneous or catalyzed dehydration converts the dihydropyrrole to the aromatic pyrrole-2-carbaldehyde.

Limitations and Modifications

-

Yield : Typically lower (20–35%) due to competing side reactions.

-

Conditions : Requires elevated temperatures (100–120°C) and prolonged reaction times (6–12 hours).

Table 2: Acid-Catalyzed Condensation Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 100–120°C |

| Catalyst | H<sub>2</sub>SO<sub>4</sub> (1–2 M) |

| Reaction Time | 6–12 hours |

| Key Intermediate | Dihydropyrrole |

Comparative Analysis of Methods

Efficiency and Sustainability

Functional Group Tolerance

-

Oxidative Method : Tolerates electron-donating groups (e.g., methyl, methoxy) on the aryl rings.

-

Condensation Route : Sensitive to steric hindrance; 2,6-substitution may reduce yields.

Table 3: Method Comparison

| Metric | Oxidative Annulation | Acid-Catalyzed Condensation |

|---|---|---|

| Yield | 60–75% | 20–35% |

| Scalability | Gram to kilogram | Limited to lab scale |

| Hazardous Reagents | None | Concentrated acids |

| Reaction Time | 3–6 hours | 6–12 hours |

Industrial Production Considerations

Batch vs. Continuous Flow

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Chemical Formula : C13H13NO

- Molecular Weight : 213.25 g/mol

- CAS Number : 30186-39-1

The structure features a pyrrole ring with an aldehyde functional group, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have shown significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating efficacy comparable to standard chemotherapeutic agents.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. For example, derivatives have been tested against multi-drug resistant strains of bacteria, showing promising results in inhibiting growth .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of this compound. In vivo studies using carrageenan-induced paw edema models revealed that treatment with this compound significantly reduced inflammatory markers, indicating its potential use in treating inflammatory conditions.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated significant dose-dependent cytotoxicity compared to standard treatments, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited lower minimum inhibitory concentrations (MIC) compared to known antibiotics, suggesting their viability as alternative treatments for bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aromatic ring and pyrrole moiety may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Table 1: Comparison of Pyrrole Carbaldehyde Derivatives

Key Findings :

- Electronic Effects : The carbaldehyde group at the pyrrole’s 2-position (vs. 3-position) may enhance conjugation with the aromatic system, altering redox properties .

Functional Group Variants

Table 2: Non-Carbaldehyde Pyrrole/Piperidine Derivatives

Key Findings :

- Biological Activity : Acetamide derivatives with 2,6-dimethylphenyl groups (e.g., thenylchlor) exhibit herbicidal activity, suggesting that the 2,6-dimethyl motif is critical for target binding in agrochemicals .

- Deuterated Analogs : Isotopic labeling (e.g., deuterium in piperidinecarboxamide) highlights the role of 2,6-dimethylphenyl derivatives in pharmacokinetic studies .

Discrepancies and Limitations in Available Data

- Molecular Formula Conflict: lists the molecular formula as C₁₂H₁₃N for this compound, which omits the oxygen atom from the carbaldehyde group. This likely represents a reporting error, as the correct formula should include an oxygen (C₁₃H₁₃NO) .

Biological Activity

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its diverse biological activities. This article examines its mechanisms of action, biological effects, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a pyrrole ring substituted with a dimethylphenyl group and an aldehyde functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and thereby affecting cellular processes such as:

- Cell Signaling Pathways : The compound may influence pathways that regulate cell growth and apoptosis.

- Gene Expression : It can alter transcription factors or other regulatory proteins involved in gene expression.

- Cellular Metabolism : By interacting with metabolic enzymes, it may affect energy production and biosynthetic pathways .

Antiproliferative Effects

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that certain pyrrole derivatives can inhibit tubulin assembly in HeLa cells, leading to mitotic delay and cell death .

Antimicrobial Activity

Pyrrole derivatives have been evaluated for their antimicrobial properties. Some studies suggest that this compound may possess activity against drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The mechanism involves inhibition of mycolic acid biosynthesis through targeting specific proteins like MmpL3 .

Cytotoxicity Profile

While exploring its cytotoxicity, compounds related to this compound were found to exhibit low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable safety profile for potential therapeutic applications .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various pyrrole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in HeLa cells, with live-cell imaging revealing alterations in microtubule dynamics .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy against M. tuberculosis. The study identified that compounds similar to this compound exhibited potent anti-tubercular activity with minimal cytotoxic effects. The findings suggested that these compounds could serve as lead candidates for developing new anti-TB agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde?

The synthesis of substituted pyrrole-2-carbaldehydes typically involves two critical steps: (1) constructing the pyrrole ring and (2) introducing the aldehyde and aryl substituents. A common approach is the Vilsmeier-Haack formylation of pre-functionalized pyrroles. For example, substituting the pyrrole nitrogen with a 2,6-dimethylphenyl group can be achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to ensure regioselectivity and avoid over-substitution .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : Compare 1H/13C NMR data to structurally similar compounds (e.g., 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde shows characteristic aldehyde proton signals at δ 9.8–10.2 ppm and pyrrole ring protons at δ 6.3–7.5 ppm ).

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C13H13NO would be 200.1 g/mol).

- Chromatography : Use HPLC or GC-MS with standards to validate purity (>95% by area normalization) .

Q. What safety precautions are required when handling this compound?

Standard laboratory safety protocols apply:

- Use gloves, goggles, and fume hoods due to potential irritancy from the aldehyde group.

- Avoid inhalation or skin contact; refer to SDS data for analogous compounds (e.g., 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde has oral toxicity warnings, H302) .

Advanced Research Questions

Q. How do electronic effects of the 2,6-dimethylphenyl substituent influence reactivity in cross-coupling reactions?

The steric bulk of the 2,6-dimethyl groups hinders electrophilic attack at the para position of the phenyl ring, directing reactivity to the pyrrole core. The electron-donating methyl groups increase electron density on the pyrrole ring, enhancing its nucleophilicity in reactions such as alkylation or acylation. This contrasts with electron-withdrawing substituents (e.g., -Cl or -CF3), which reduce pyrrole reactivity .

Q. What methodologies are used to resolve contradictions in spectroscopic data for substituted pyrrole derivatives?

Discrepancies in NMR or MS data can arise from tautomerism or solvent effects. For example:

Q. How can computational modeling predict the biological activity of this compound?

- Docking studies : Compare binding affinities with biological targets (e.g., enzymes or receptors) using software like AutoDock.

- QSAR models : Correlate substituent effects (e.g., methyl groups’ lipophilicity) with observed bioactivity. For instance, dimethylamino-substituted analogs show enhanced enzyme inhibition due to improved electron donation .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Stepwise purification : Use column chromatography after each step to isolate intermediates.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) improve efficiency in Suzuki-Miyaura couplings for aryl-pyrrole bond formation.

- Microwave-assisted synthesis : Reduces reaction times and improves yields for thermally sensitive steps (e.g., formylation) .

Methodological Considerations

8. Designing experiments to study substituent effects on pyrrole ring stability:

- Thermogravimetric analysis (TGA) : Compare thermal decomposition profiles of analogs with varying substituents (e.g., methyl vs. chloro groups).

- Kinetic studies : Monitor degradation rates under acidic/basic conditions using UV-Vis spectroscopy .

9. Addressing challenges in regioselective functionalization:

- Protecting groups : Temporarily block reactive sites (e.g., aldehyde protection as acetals) to direct substitution to desired positions.

- Directed ortho-metalation : Use directing groups (e.g., -CONHR) to achieve precise functionalization of the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.